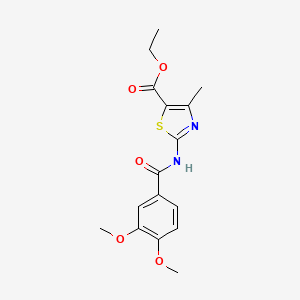![molecular formula C15H15NO3S2 B11682342 methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11682342.png)
methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is an organic compound with a complex structure that includes a benzoate ester and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common method includes the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to optimize the reaction efficiency. Catalysts such as Lewis acids (e.g., Al2O3, Fe2(SO4)3) have been reported to facilitate the esterification process . The use of continuous flow reactors can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include methyl 3-nitrobenzoate, benzaldehyde, and various substituted benzoates .
Applications De Recherche Scientifique
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with a slightly different alkyl group.
Propyl benzoate: Similar structure with a longer alkyl chain.
Uniqueness
METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H15NO3S2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
methyl 4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C15H15NO3S2/c1-3-8-16-13(17)12(21-15(16)20)9-10-4-6-11(7-5-10)14(18)19-2/h4-7,9H,3,8H2,1-2H3/b12-9+ |
Clé InChI |
WZEDYBNGSHAXFW-FMIVXFBMSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/SC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-Dimethylphenyl)-2-(6-{5-[(2,3-dimethylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}pyridin-2-YL)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11682273.png)
![4-{(E)-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11682278.png)
![(5E)-5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682282.png)
![(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682283.png)
![2-[({4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl 2-methoxybenzoate](/img/structure/B11682291.png)
![Ethyl 2-amino-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11682294.png)
![2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11682296.png)
![2-[(2E)-2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11682302.png)
![morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone](/img/structure/B11682309.png)
![3-[(4-ethoxyphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11682310.png)
![Methyl 2-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11682311.png)
![(2Z,5Z)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11682316.png)
![Tetramethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682318.png)

